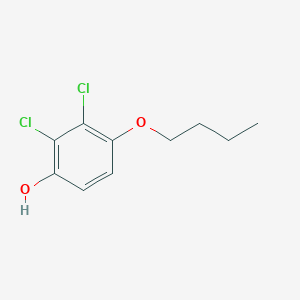

4-Butoxy-2,3-dichlorophenol

Description

4-Butoxy-2,3-dichlorophenol is a chlorinated phenolic compound characterized by a butoxy (-OCH₂CH₂CH₂CH₃) substituent at the para position and chlorine atoms at the ortho and meta positions of the aromatic ring. The butoxy group likely enhances lipophilicity compared to smaller alkoxy substituents, influencing solubility and bioavailability.

Properties

IUPAC Name |

4-butoxy-2,3-dichlorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2O2/c1-2-3-6-14-8-5-4-7(13)9(11)10(8)12/h4-5,13H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDTYEJJZPOLDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=C(C=C1)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-2,3-dichlorophenol typically involves the chlorination of 4-butoxyphenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions of the phenol ring. The reaction can be catalyzed by various agents, including ferric chloride or aluminum chloride, and is usually conducted in an organic solvent such as dichloromethane .

Industrial Production Methods: In an industrial setting, the production of 4-Butoxy-2,3-dichlorophenol may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-2,3-dichlorophenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form the corresponding hydroquinone.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

Oxidation: Formation of dichloroquinones.

Reduction: Formation of dichlorohydroquinones.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry

Mechanism of Action

The mechanism of action of 4-Butoxy-2,3-dichlorophenol involves its interaction with cellular components. The compound can disrupt cellular membranes and interfere with enzymatic activities, leading to its antimicrobial effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs include:

- 4-Amino-2,3-dichlorophenol: Replaces the butoxy group with an amino (-NH₂) group.

- 4-Butoxy-2,3-difluorophenol: Substitutes chlorine atoms with fluorine at positions 2 and 3 .

- 6-Acetamido-2,3-dichlorophenol: Features an acetamido (-NHCOCH₃) group at position 6 .

Physicochemical Properties

Key Observations :

- The amino group in 4-amino-2,3-dichlorophenol increases polarity and water solubility compared to the butoxy analog .

Biodegradability and Environmental Impact

Chlorophenols generally exhibit resistance to microbial degradation due to their electron-withdrawing substituents. For example, Rhodococcus rhodochrous DSM6263 degrades 2,3-dichlorophenol (0.5 mM) with moderate efficiency, achieving ~90% depletion in 4 hours under optimized conditions . However, the butoxy group in 4-butoxy-2,3-dichlorophenol may further hinder biodegradation by increasing hydrophobicity and reducing enzyme accessibility .

Research Findings and Challenges

- Biocatalytic Modifications: Enzymes like YjiC (a trifunctional glycosyltransferase) can modify chlorophenols via O-, N-, or S-glycosylation, though substrate specificity for butoxy derivatives remains unexplored .

- Analytical Limitations: Data gaps exist for 4-butoxy-2,3-dichlorophenol’s exact physicochemical properties, necessitating extrapolation from analogs .

- Environmental Persistence : The compound’s predicted resistance to biodegradation highlights risks of bioaccumulation, warranting advanced remediation strategies like magnetically immobilized microbial cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.